
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate is a complex organic compound with a unique structure that includes a furan ring, a benzene ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzeneacetate with 3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furan. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl alpha-(3-hydroxy-4-phenyl-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
- Methyl alpha-(3-hydroxy-4-(2-chlorophenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate
Uniqueness
Methyl alpha-(3-hydroxy-4-(2-methylphenyl)-5-oxo-2(5H)-furanylidene)-2-methylbenzeneacetate is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds.
Propriétés
Numéro CAS |
54805-67-3 |
|---|---|
Formule moléculaire |
C21H18O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl (2Z)-2-[3-hydroxy-4-(2-methylphenyl)-5-oxofuran-2-ylidene]-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C21H18O5/c1-12-8-4-6-10-14(12)16-18(22)19(26-21(16)24)17(20(23)25-3)15-11-7-5-9-13(15)2/h4-11,22H,1-3H3/b19-17- |
Clé InChI |
RIRXJAVCVVYLSA-ZPHPHTNESA-N |
SMILES isomérique |
CC1=CC=CC=C1C2=C(/C(=C(\C3=CC=CC=C3C)/C(=O)OC)/OC2=O)O |
SMILES canonique |
CC1=CC=CC=C1C2=C(C(=C(C3=CC=CC=C3C)C(=O)OC)OC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
![Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14627585.png)
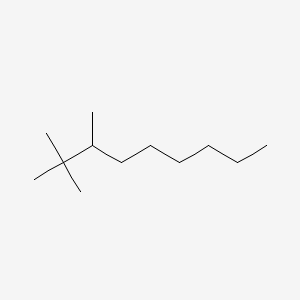
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
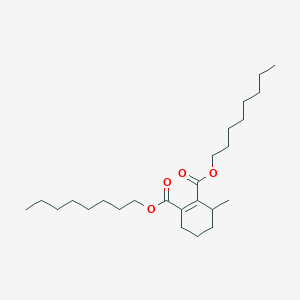
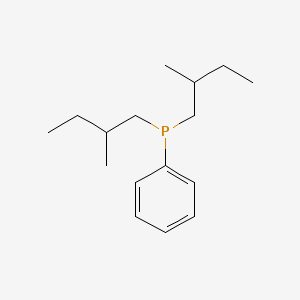
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
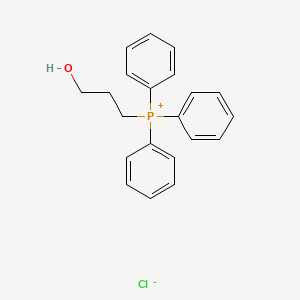

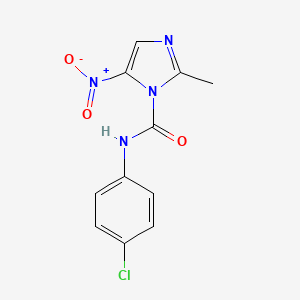
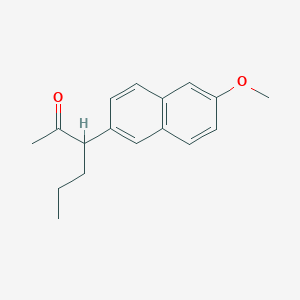
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)
